molecular formula C7H7FN2 B13577400 1-ethyl-4-ethynyl-5-fluoro-1H-pyrazole

1-ethyl-4-ethynyl-5-fluoro-1H-pyrazole

Cat. No.: B13577400
M. Wt: 138.14 g/mol
InChI Key: YBTOHKWKZBRACU-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynyl-5-fluoro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyl-5-fluoro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylhydrazine with ethynylfluoroketone in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynyl-5-fluoro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-4-ethynyl-5-fluoro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-ethynyl-5-fluoro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Ethyl 1-amino-4-fluoro-1H-pyrazole-5-carboxylate
  • 5-Amino-pyrazoles
  • Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Comparison: 1-Ethyl-4-ethynyl-5-fluoro-1H-pyrazole is unique due to the presence of both ethynyl and fluoro substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

1-ethyl-4-ethynyl-5-fluoropyrazole

InChI

InChI=1S/C7H7FN2/c1-3-6-5-9-10(4-2)7(6)8/h1,5H,4H2,2H3

InChI Key

YBTOHKWKZBRACU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C#C)F

Origin of Product

United States

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